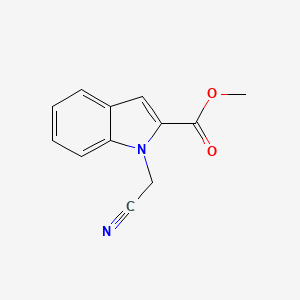
Methyl 1-(cyanomethyl)indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(cyanomethyl)indole-2-carboxylate, also known as Methyl CMI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of indole-2-carboxylic acid and is known for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 1-(cyanomethyl)indole-2-carboxylate CMI is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For instance, this compound CMI has been shown to activate the JNK signaling pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound CMI has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and possess antibacterial activity. Moreover, this compound CMI has also been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI possesses several advantages for lab experiments. It is readily available, easy to synthesize, and possesses potent therapeutic activity. However, it also possesses certain limitations. For instance, it is highly reactive and can undergo degradation under certain conditions. Moreover, it is also relatively unstable, which makes it difficult to store for long periods.
Orientations Futures
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI has several potential future directions in the field of medicinal chemistry. It can be further studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory diseases. Moreover, it can also be modified to enhance its therapeutic activity and reduce its limitations.
Conclusion
In conclusion, this compound 1-(cyanomethyl)indole-2-carboxylate is a chemical compound that possesses significant potential for therapeutic applications. It has been extensively studied for its anticancer, antiviral, and antibacterial properties. Moreover, it possesses several advantages and limitations for lab experiments. Further research on this compound CMI can lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI can be synthesized through a multistep reaction process. The first step involves the conversion of indole-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyanomethyl lithium to form the corresponding cyanomethyl ester. Finally, the ester is treated with methyl iodide to yield the desired product, this compound CMI.
Applications De Recherche Scientifique
Methyl 1-(cyanomethyl)indole-2-carboxylate CMI has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. In a study conducted by Zhang et al., this compound CMI was found to inhibit the growth of lung cancer cells by inducing apoptosis. Similarly, this compound CMI has also been shown to possess antiviral activity against the hepatitis B virus.
Propriétés
IUPAC Name |
methyl 1-(cyanomethyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-9-4-2-3-5-10(9)14(11)7-6-13/h2-5,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPOJAAWJZMIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
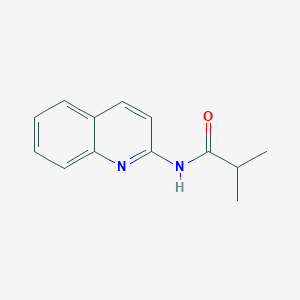
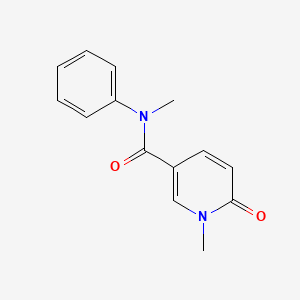

![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
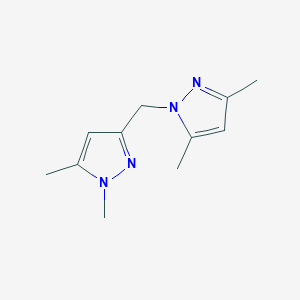

![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
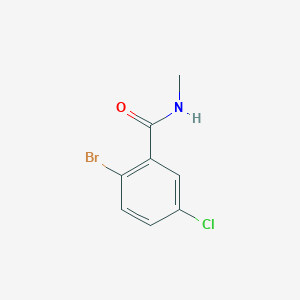

![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)